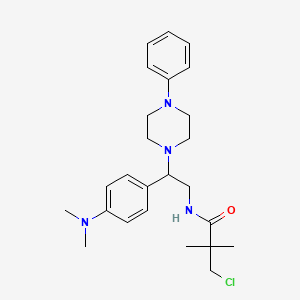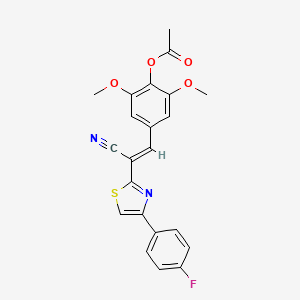![molecular formula C18H17N7O4 B2868231 2-(4-(3-(苯并[d][1,3]二氧杂环-5-基)脲基)苯基)-N,N-二甲基-2H-四唑-5-甲酰胺 CAS No. 1396675-43-6](/img/structure/B2868231.png)
2-(4-(3-(苯并[d][1,3]二氧杂环-5-基)脲基)苯基)-N,N-二甲基-2H-四唑-5-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound contains a benzo[d][1,3]dioxol-5-yl group, which is a structural motif found in many natural products and synthetic molecules . It also contains a ureido group and a tetrazole group, both of which are common in medicinal chemistry due to their ability to form multiple hydrogen bonds.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .科学研究应用
Anticancer Research
This compound has shown promise in anticancer research, particularly in the design and synthesis of molecules with potential therapeutic effects. Studies have indicated that derivatives of 1,3-benzodioxole, which is part of the compound’s structure, exhibit cytotoxic activity against various human tumor cell lines . This suggests that the compound could be valuable in developing new anticancer agents.
Neuroprotective Agent Development
The benzo[d][1,3]dioxol-5-yl moiety is known for its antioxidant properties. Compounds containing this group have been explored for their neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases by combating oxidative stress .
Flavoring Substance in Food Industry
Although not directly related to the exact compound, structurally similar substances have been evaluated as flavoring agents in food. This implies that the compound could be modified or inspire the synthesis of new flavoring substances with specific sensory profiles .
Antibacterial Applications
1,3-Benzodioxole derivatives have demonstrated potent antibacterial activities. The compound could be investigated for its efficacy against bacterial strains, contributing to the development of new antibacterial drugs .
Selective Inhibition Studies
The compound’s structure allows for selective interaction with biological targets. This selectivity is crucial in pharmacological research, where the goal is to develop drugs that can target specific cells or receptors without affecting others, as seen in studies where similar compounds exhibited good selectivity between cancer cells and normal cells .
Organic Synthesis and Chemical Biology
The compound’s intricate structure makes it a candidate for use in organic synthesis and chemical biology research. It could serve as a building block for synthesizing more complex molecules or as a probe to study biological systems .
Material Science
Compounds with the tetrazole moiety have been used in material science, particularly in the development of energetic materials due to their high nitrogen content. The compound could be explored for its potential applications in creating new materials with unique properties .
Environmental Monitoring
Derivatives of 1,3-benzodioxole have been used in environmental monitoring to detect pollutants and toxins. The compound could be adapted for use in sensors or assays to monitor environmental contaminants .
作用机制
未来方向
属性
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylcarbamoylamino)phenyl]-N,N-dimethyltetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7O4/c1-24(2)17(26)16-21-23-25(22-16)13-6-3-11(4-7-13)19-18(27)20-12-5-8-14-15(9-12)29-10-28-14/h3-9H,10H2,1-2H3,(H2,19,20,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJUVGZMOAUZLIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NN(N=N1)C2=CC=C(C=C2)NC(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}-2-phenoxypropan-1-one](/img/structure/B2868150.png)
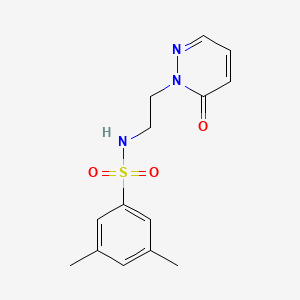
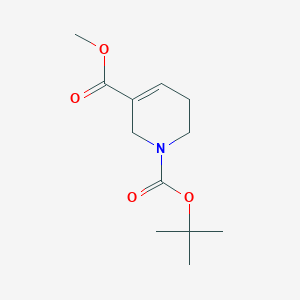

![5-(2-hydroxyphenyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B2868155.png)
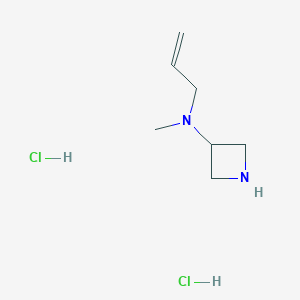
![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-[(2,6-dichlorophenyl)sulfanyl]acetamide](/img/structure/B2868159.png)
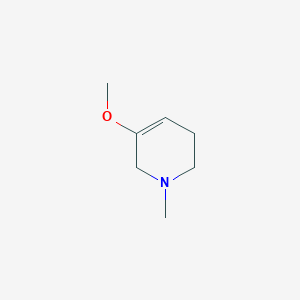
![1-[5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(4-fluorophenyl)-1H-pyrazol-5-amine](/img/structure/B2868162.png)
![2-[(2-Fluorophenyl)methoxy]pyridine-3-carbonitrile](/img/structure/B2868165.png)
![N'-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}benzohydrazide](/img/structure/B2868167.png)
